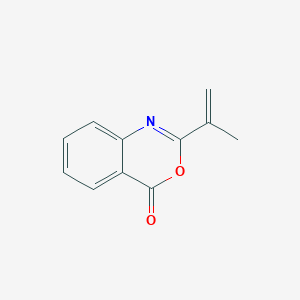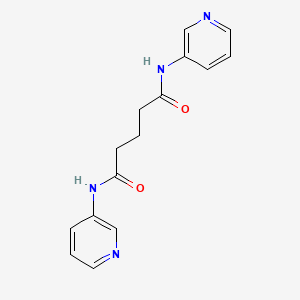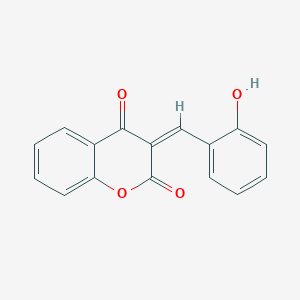![molecular formula C10H9Cl2N3S B5647236 3-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5647236.png)
3-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole
Descripción general
Descripción
3-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C10H9Cl2N3S and its molecular weight is 274.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.9894239 g/mol and the complexity rating of the compound is 232. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Anti-inflammatory and Analgesic Activities : Compounds synthesized from 1,2,4-triazoles, including derivatives of 3-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole, have shown significant anti-inflammatory and analgesic activities in vivo. These compounds have been synthesized through various reactions and evaluated for their biological properties (Hunashal et al., 2014).
Antimicrobial Activities : The triazole derivatives exhibit antimicrobial properties. They have been synthesized and tested against various microorganisms, showing promising bioactivities compared to standard drugs (D'Souza et al., 2020).
Molluscicidal Agents : Some 1,2,4-triazole derivatives with (2,4-dichlorophenoxy) moiety, prepared using 3-[(2,4-dichlorophenoxy)methyl]-4-amino-4H-1,2,4-triazole-5-thiol, have shown both anti-inflammatory and molluscicidal activities. These compounds were evaluated for their dose-dependent activities (El Shehry et al., 2010).
Antibacterial Activity : A series of 1-(2,4-dichlorobenzoyl)thiosemicarbazides, s-triazoles and their derivatives, showed moderate to good antibacterial activity against a range of gram-positive and gram-negative bacteria (Goswami et al., 1984).
Anticonvulsant Activity : Novel 3-[[(substituted phenyl)methyl]thio]-4-alkyl/aryl-5-(4-aminophenyl)-4H-1,2,4-triazoles and related Schiff's bases have been synthesized and evaluated for their anticonvulsant activity. Some derivatives provided significant protection in experimental models (Küçükgüzel et al., 2004).
Anticancer Properties : Certain 1,2,4-triazole derivatives, including those containing this compound, have been found to possess anticancer properties. These compounds demonstrated activity against various cancer cell lines, including melanoma and breast cancer (Ostapiuk et al., 2015).
Antileishmanial Activity : 4-Amino-1,2,4-triazole derivatives have been investigated for their antileishmanial activity. Theoretical studies, including Density Functional Theory (DFT) calculations, have been conducted to understand their structural and spectroscopic parameters, further elucidating their biological potential (Süleymanoğlu et al., 2017).
Propiedades
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3S/c1-15-6-13-14-10(15)16-5-7-2-3-8(11)4-9(7)12/h2-4,6H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICNDOPMLGXFGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-8-(diethylamino)-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B5647153.png)
![4-[6-chloro-2H-1,3-benzoxazin-3(4H)-yl]phenyl ethyl ether](/img/structure/B5647161.png)


![2-ethyl-6-methyl-3-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}pyridine](/img/structure/B5647180.png)
![2-(dimethylamino)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3-methylphenyl)acetamide](/img/structure/B5647191.png)

![N-(2-chlorophenyl)-2-[5-(4-methoxyphenyl)tetrazol-2-yl]acetamide](/img/structure/B5647223.png)
![5-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5647231.png)
![N-biphenyl-2-yl-7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5647240.png)
![N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5647250.png)
![[2-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-piperidinyl}carbonyl)-3-thienyl]amine hydrochloride](/img/structure/B5647252.png)
![2-methyl-6-[4-(1-piperidin-1-ylethyl)phenyl]pyridazin-3(2H)-one](/img/structure/B5647256.png)
![5,5-dimethyl-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexane-1,3-dione](/img/structure/B5647260.png)
